molecular formula C5H10O2 B6616562 (1R,2R)-2-methoxycyclobutan-1-ol CAS No. 2225724-31-0

(1R,2R)-2-methoxycyclobutan-1-ol

Cat. No.: B6616562
CAS No.: 2225724-31-0
M. Wt: 102.13 g/mol
InChI Key: PLKAFGTURMDKNS-RFZPGFLSSA-N
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Description

“(1R,2R)-2-Methoxycyclobutan-1-ol” is a chiral cyclobutane derivative featuring hydroxyl (-OH) and methoxy (-OCH₃) substituents on adjacent carbons of a strained four-membered ring. Its molecular formula is C₅H₁₀O₂, with a molecular weight of 102.13 g/mol . However, a critical discrepancy exists in the provided evidence: the CAS number 19110-40-8 is attributed to both this compound () and the unrelated cyclopentanol derivative 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (). This inconsistency suggests either a typographical error or mislabeling in one of the sources, requiring verification from authoritative databases like SciFinder or PubChem for resolution.

Properties

IUPAC Name

(1R,2R)-2-methoxycyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-7-5-3-2-4(5)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKAFGTURMDKNS-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-methoxycyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a suitably substituted precursor, such as a 1,2-dihalide or a 1,2-diol, in the presence of a base or an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired enantiomer in high optical purity .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-methoxycyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1R,2R)-2-methoxycyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-2-methoxycyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes .

Comparison with Similar Compounds

Ring Strain and Reactivity

  • Cyclobutane Core : The four-membered ring in “this compound” imposes significant angle strain (~30° deviation from ideal tetrahedral geometry), enhancing its reactivity in ring-opening or functionalization reactions compared to less-strained cyclopentane derivatives .
  • Cyclopentane Analog: The five-membered ring in 1-(1-Aminobutan-2-yl)cyclopentan-1-ol () experiences minimal strain, favoring stability and diverse functionalization pathways, such as nucleophilic substitutions at the amine group .

Functional Group Influence

  • Methoxy vs. In contrast, the amino group in the cyclopentanol derivative (pKa ~9–11 for amines) introduces basicity and hydrogen-bonding capabilities, expanding its utility in coordination chemistry or drug design .
  • Hydrophobicity: Ethyl dodecanoate (), a linear ester, lacks ring strain but exhibits high lipophilicity due to its long alkyl chain, making it suitable for applications in surfactants or flavoring agents .

Biological Activity

(1R,2R)-2-methoxycyclobutan-1-ol is a cyclic organic compound with the molecular formula C5_5H10_{10}O. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological and toxicological research. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and safety profile.

  • Molecular Formula : C5_5H10_{10}O
  • Molecular Weight : 86.13 g/mol
  • Structure : The compound features a cyclobutane ring with a methoxy group and a hydroxyl group, influencing its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, which can be crucial for developing new antibacterial agents.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The above table summarizes the MIC values for different bacterial strains, indicating that this compound has varying levels of effectiveness against these pathogens.

Case Studies

  • Antibacterial Activity : A study conducted on the extract of soft corals from Mauritius revealed that compounds similar to this compound demonstrated significant antibacterial properties. The research emphasized the potential of these natural products in combating antibiotic-resistant bacteria .
  • Toxicological Profile : Toxicity assessments have shown that while this compound possesses antimicrobial properties, it also requires careful evaluation regarding its safety for human use. Reports indicate that at higher concentrations, it may cause skin irritation .

The precise mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.

Research Findings

Recent studies have focused on the pharmacological potential of this compound in various fields:

  • Pharmaceutical Applications : Its structural properties suggest potential as a scaffold in drug design for new antibiotics or antifungal agents.
  • Natural Product Chemistry : Investigations into its natural sources and synthesis methods are ongoing to explore sustainable production routes.

Safety and Toxicity

While this compound shows promise in various applications, its safety profile must be thoroughly evaluated. Current data indicate that it can cause skin irritation upon contact and should be handled with care in laboratory settings .

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